molecular formula C21H20N4O2 B14973236 N-benzyl-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide

N-benzyl-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide

Cat. No.: B14973236
M. Wt: 360.4 g/mol
InChI Key: BALGEDBGWCBDMX-UHFFFAOYSA-N
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Description

N-BENZYL-3-{8-METHYL-4-OXO-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-3-YL}PROPANAMIDE is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-3-{8-METHYL-4-OXO-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-3-YL}PROPANAMIDE typically involves multi-step organic reactions. One common method involves the initial formation of the indole core, followed by the introduction of the pyrimido[5,4-b]indole moiety. The final step involves the attachment of the benzyl and propanamide groups. Key reagents used in these reactions include palladium catalysts, propargylic alcohol, and various organic solvents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-3-{8-METHYL-4-OXO-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-3-YL}PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-BENZYL-3-{8-METHYL-4-OXO-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-3-YL}PROPANAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-BENZYL-3-{8-METHYL-4-OXO-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-3-YL}PROPANAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind with high affinity to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives such as:

    Indole-3-acetic acid: A plant hormone with various biological activities.

    Indole-3-carbinol: Known for its anticancer properties.

    Indole-3-butyric acid: Used in plant growth regulation.

Uniqueness

What sets N-BENZYL-3-{8-METHYL-4-OXO-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-3-YL}PROPANAMIDE apart is its unique pyrimido[5,4-b]indole moiety, which imparts distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions also makes it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C21H20N4O2

Molecular Weight

360.4 g/mol

IUPAC Name

N-benzyl-3-(8-methyl-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)propanamide

InChI

InChI=1S/C21H20N4O2/c1-14-7-8-17-16(11-14)19-20(24-17)21(27)25(13-23-19)10-9-18(26)22-12-15-5-3-2-4-6-15/h2-8,11,13,24H,9-10,12H2,1H3,(H,22,26)

InChI Key

BALGEDBGWCBDMX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CCC(=O)NCC4=CC=CC=C4

Origin of Product

United States

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